molecular formula C14H9FN4OS B11465302 8-(4-fluorophenyl)-2-(prop-2-yn-1-ylsulfanyl)pyrazolo[1,5-a][1,3,5]triazin-4(3H)-one

8-(4-fluorophenyl)-2-(prop-2-yn-1-ylsulfanyl)pyrazolo[1,5-a][1,3,5]triazin-4(3H)-one

Cat. No.: B11465302
M. Wt: 300.31 g/mol
InChI Key: AJWAAZGYCFPHNH-UHFFFAOYSA-N
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Description

8-(4-fluorophenyl)-2-(prop-2-yn-1-ylsulfanyl)pyrazolo[1,5-a][1,3,5]triazin-4(3H)-one is a synthetic organic compound that belongs to the class of pyrazolo[1,5-a][1,3,5]triazinones This compound is characterized by the presence of a fluorophenyl group, a prop-2-yn-1-ylsulfanyl group, and a pyrazolo[1,5-a][1,3,5]triazinone core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-(4-fluorophenyl)-2-(prop-2-yn-1-ylsulfanyl)pyrazolo[1,5-a][1,3,5]triazin-4(3H)-one typically involves multiple steps:

    Formation of the Pyrazolo[1,5-a][1,3,5]triazinone Core: The core structure can be synthesized through a cyclization reaction involving appropriate precursors such as hydrazines and triazines under controlled conditions.

    Introduction of the Fluorophenyl Group: This step involves the substitution of a hydrogen atom on the pyrazolo[1,5-a][1,3,5]triazinone core with a fluorophenyl group. This can be achieved through a nucleophilic aromatic substitution reaction using a fluorinated aromatic compound.

    Attachment of the Prop-2-yn-1-ylsulfanyl Group: The final step involves the introduction of the prop-2-yn-1-ylsulfanyl group through a thiol-alkyne coupling reaction. This reaction typically requires the use of a catalyst such as copper(I) iodide and a base like triethylamine.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

8-(4-fluorophenyl)-2-(prop-2-yn-1-ylsulfanyl)pyrazolo[1,5-a][1,3,5]triazin-4(3H)-one can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to remove or alter specific functional groups.

    Substitution: The fluorophenyl and prop-2-yn-1-ylsulfanyl groups can be substituted with other groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation can be used.

    Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are often employed in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carbonylated derivatives, while substitution reactions can introduce a wide range of functional groups.

Scientific Research Applications

8-(4-fluorophenyl)-2-(prop-2-yn-1-ylsulfanyl)pyrazolo[1,5-a][1,3,5]triazin-4(3H)-one has several scientific research applications:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound may have potential as a biochemical probe or as a lead compound for the development of new drugs.

    Medicine: Research into its pharmacological properties could lead to the discovery of new therapeutic agents.

    Industry: It may find applications in the development of new materials, catalysts, or other industrial chemicals.

Mechanism of Action

The mechanism of action of 8-(4-fluorophenyl)-2-(prop-2-yn-1-ylsulfanyl)pyrazolo[1,5-a][1,3,5]triazin-4(3H)-one depends on its specific interactions with molecular targets. These interactions may involve binding to enzymes, receptors, or other proteins, leading to modulation of biological pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

    8-(4-chlorophenyl)-2-(prop-2-yn-1-ylsulfanyl)pyrazolo[1,5-a][1,3,5]triazin-4(3H)-one: Similar structure with a chlorine atom instead of a fluorine atom.

    8-(4-methylphenyl)-2-(prop-2-yn-1-ylsulfanyl)pyrazolo[1,5-a][1,3,5]triazin-4(3H)-one: Similar structure with a methyl group instead of a fluorine atom.

Uniqueness

The presence of the fluorophenyl group in 8-(4-fluorophenyl)-2-(prop-2-yn-1-ylsulfanyl)pyrazolo[1,5-a][1,3,5]triazin-4(3H)-one imparts unique electronic and steric properties, which can influence its reactivity and interactions with biological targets. This makes it distinct from other similar compounds and potentially more effective in certain applications.

Properties

Molecular Formula

C14H9FN4OS

Molecular Weight

300.31 g/mol

IUPAC Name

8-(4-fluorophenyl)-2-prop-2-ynylsulfanyl-3H-pyrazolo[1,5-a][1,3,5]triazin-4-one

InChI

InChI=1S/C14H9FN4OS/c1-2-7-21-13-17-12-11(8-16-19(12)14(20)18-13)9-3-5-10(15)6-4-9/h1,3-6,8H,7H2,(H,17,18,20)

InChI Key

AJWAAZGYCFPHNH-UHFFFAOYSA-N

Canonical SMILES

C#CCSC1=NC2=C(C=NN2C(=O)N1)C3=CC=C(C=C3)F

Origin of Product

United States

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